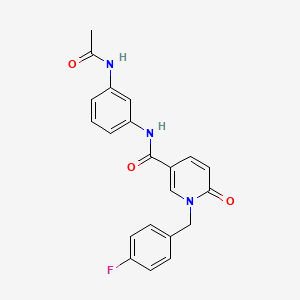

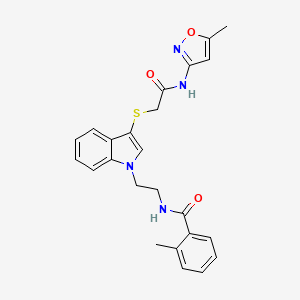

![molecular formula C14H27N3O3 B2891819 (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1349699-63-3](/img/structure/B2891819.png)

(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine derivatives are highly valuable in the field of drug discovery . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Synthesis Analysis

The synthesis of similar compounds, such as cyanoacetamides, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a notable reaction involving similar compounds. This process is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters can be achieved utilizing a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate” would depend on its specific structure. Piperidine derivatives are known to show a wide variety of biological activities .Scientific Research Applications

Catalytic Applications in Acylation Chemistry

The study by Mennenga et al. (2015) discusses the synthesis and polymerization of derivatives related to "(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate" for use as catalysts in acylation reactions. The research shows how polymethacrylates containing amino-pyridyl derivatives can act as effective catalysts, highlighting the self-activation potential through neighboring group effects (Mennenga, Dorn, Menzel, & Ritter, 2015).

Structural Studies and Synthesis

Richter et al. (2009) reported on the synthesis and structural characterization of a compound structurally similar to "(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate," showcasing the versatility of these molecules in forming stable and interesting molecular geometries (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Synthesis of Enantiopure Derivatives

Marin et al. (2004) focused on the synthesis of enantiopure derivatives starting from a common dioxopiperidinecarboxylate precursor. This work underlines the significance of these compounds in the synthesis of complex molecules with potential bioactive properties (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and evaluated the biological activity of a related compound, highlighting its potential in developing materials with specific pharmacological activities. This study is an example of how structural modifications can influence the biological properties of these molecules (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Advanced Material Development

Didierjean et al. (2004) detailed the structural characteristics of tert-butyl derivatives, offering insights into the molecular packing and potential applications of these compounds in material science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Mechanism of Action

The mechanism of action for these types of compounds can vary widely depending on their specific structure and intended use. For example, some piperidine derivatives are used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

properties

IUPAC Name |

tert-butyl (3S)-3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYNWULUYQZNKB-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

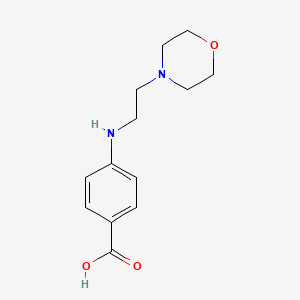

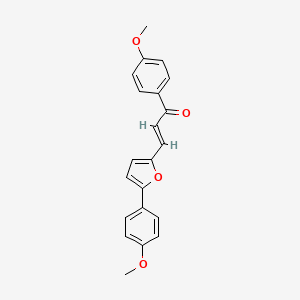

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/no-structure.png)

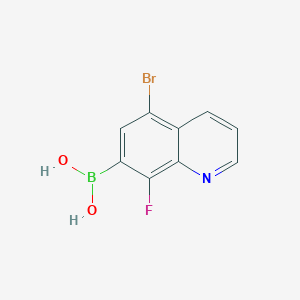

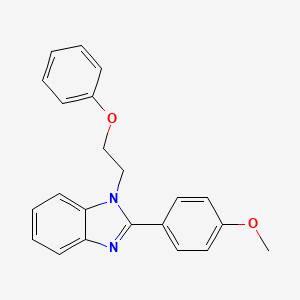

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)

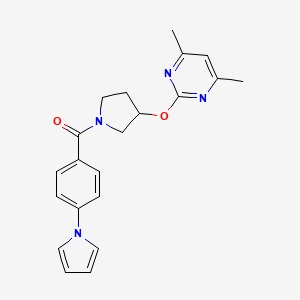

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)

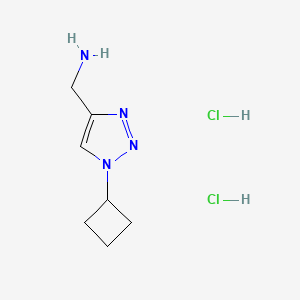

![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)